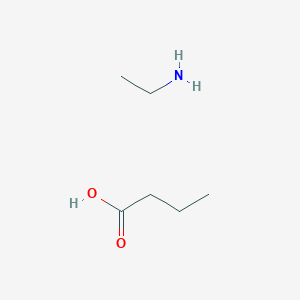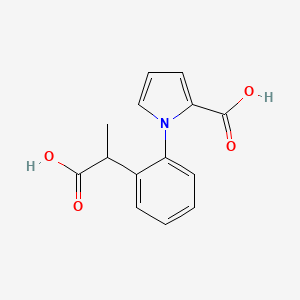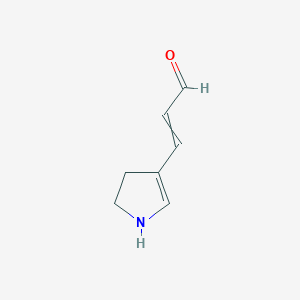![molecular formula C17H17NSe B14188442 3-(4'-Methyl[1,1'-biphenyl]-4-yl)propyl selenocyanate CAS No. 919488-41-8](/img/structure/B14188442.png)
3-(4'-Methyl[1,1'-biphenyl]-4-yl)propyl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4’-Methyl[1,1’-biphenyl]-4-yl)propyl selenocyanate is an organoselenium compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. The compound features a selenocyanate group attached to a biphenyl structure, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Methyl[1,1’-biphenyl]-4-yl)propyl selenocyanate typically involves the reaction of 4’-methyl[1,1’-biphenyl]-4-ylpropyl bromide with potassium selenocyanate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromide group is replaced by the selenocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4’-Methyl[1,1’-biphenyl]-4-yl)propyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The selenocyanate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4’-Methyl[1,1’-biphenyl]-4-yl)propyl selenocyanate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing selenium-containing functional groups.
Biology: Studied for its potential antioxidant properties and ability to modulate redox processes.
Medicine: Investigated for its anticancer and chemopreventive activities. The compound has shown potential in inhibiting tumor growth and enhancing antioxidant levels in biological systems.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-(4’-Methyl[1,1’-biphenyl]-4-yl)propyl selenocyanate involves its interaction with cellular redox systems. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, the compound can enhance the activity of antioxidant enzymes such as glutathione peroxidase, thereby protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- 1,4-Phenylenebis(methylene)selenocyanate
Uniqueness
3-(4’-Methyl[1,1’-biphenyl]-4-yl)propyl selenocyanate is unique due to its biphenyl structure, which imparts distinct electronic and steric properties. This structural feature can influence its reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
919488-41-8 |
|---|---|
Formule moléculaire |
C17H17NSe |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
3-[4-(4-methylphenyl)phenyl]propyl selenocyanate |
InChI |
InChI=1S/C17H17NSe/c1-14-4-8-16(9-5-14)17-10-6-15(7-11-17)3-2-12-19-13-18/h4-11H,2-3,12H2,1H3 |
Clé InChI |
JMYWJJKPQXGULH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCC[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one](/img/structure/B14188386.png)

![2,4'-Dimethyl[1,1'-biphenyl]-4-ol](/img/structure/B14188388.png)

![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)
![(2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14188401.png)



![Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate](/img/structure/B14188420.png)
